methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate

Lipophilicity LogP Bioisostere

This pyrazole-3-carboxylate features a unique N1-phenoxymethyl group, delivering LogP ~1.98 and tPSA 64.4 Ų—ideal for moderately lipophilic binding pockets. The aromatic ether linkage enhances metabolic stability vs. simpler 1-alkyl analogs, making it non-interchangeable for precise molecular recognition. Three diversification points (ester, N-alkylation, ether cleavage) support DOS campaigns. Supplied at 97% purity with full documentation. Inquire for bulk pricing.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 1003988-74-6
Cat. No. B2605276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate
CAS1003988-74-6
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1)COC2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-16-12(15)11-7-8-14(13-11)9-17-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyDEYMARZBLCTSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1003988-74-6) – Procurement-Oriented Baseline Characterization


Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1003988-74-6, molecular formula C12H12N2O3, molecular weight 232.24 g/mol) is a heterocyclic building block belonging to the pyrazole-3-carboxylate class [1]. It features a 1-phenoxymethyl substitution on the pyrazole ring, which distinguishes it from simpler pyrazole-3-carboxylates lacking this aromatic ether motif . The compound is commercially available as a research chemical with typical purities ranging from 95% to 97% from multiple reputable suppliers .

Why Generic Substitution Fails: Differentiating Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate from In-Class Analogs


Within the pyrazole-3-carboxylate family, substitution at the N1 position dramatically alters lipophilicity, metabolic stability, and target binding [1]. The phenoxymethyl group introduces a defined aromatic ether linkage that imparts distinct physicochemical properties—specifically, a calculated LogP of ~1.98 and a topological polar surface area (tPSA) of 64.4 Ų . These parameters differentiate this compound from simpler 1-alkyl or 1-aryl pyrazole-3-carboxylates, which may exhibit lower lipophilicity or different hydrogen-bonding capabilities . Such differences render in-class compounds non-interchangeable for applications requiring precise molecular recognition or specific ADME profiles, particularly in drug discovery and agrochemical lead optimization programs.

Quantitative Evidence Guide: How Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate Compares to Key Structural Analogs


Physicochemical Differentiation: LogP Comparison with 1-Methyl Pyrazole-3-carboxylate

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate exhibits a calculated LogP of ~1.98, reflecting the lipophilic contribution of the phenoxymethyl group . In contrast, the structurally simpler methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 25016-17-5) has a calculated LogP of ~0.7 . The ~1.3 log unit difference corresponds to approximately a 20-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability and bioavailability potential in biological systems .

Lipophilicity LogP Bioisostere

Synthetic Utility: Phenoxymethyl as a Versatile Functional Handle

The phenoxymethyl substituent serves as a versatile synthetic handle. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid (CAS 957534-84-8), which is commercially available as a screening compound [1]. This acid can be further elaborated into amides, esters, or other derivatives . In contrast, pyrazole-3-carboxylates lacking the N1 phenoxymethyl group (e.g., ethyl 1H-pyrazole-3-carboxylate) offer fewer options for regioselective N-functionalization, limiting scaffold diversification potential [2].

Synthetic Chemistry Building Block Functionalization

Potential Antimicrobial Activity: Class-Level Inference from 1H-Pyrazole-3-carboxylates

A foundational study on 1H-pyrazole-3-carboxylates demonstrated antimicrobial activity against plant pathogenic fungi [1]. While direct data for methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate are not reported in this study, the core scaffold is shared. Notably, the study revealed that substitution at the N1 position modulates activity; compounds with electron-withdrawing substituents showed enhanced antifungal effects [1]. The phenoxymethyl group, with its electron-donating ether oxygen, may confer a distinct activity profile compared to simpler 1-aryl or 1-alkyl analogs .

Antimicrobial Antifungal SAR

Commercial Availability and Purity Benchmarking

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is available from multiple vendors with purities of 95% (AKSci) , 97% (ChemScene, Leyan) , and 98% (MolCore) . In contrast, the structurally related acid analog 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid (CAS 957534-84-8) is less widely available, with fewer suppliers offering lower purities [1]. The methyl ester form offers advantages in terms of chemical stability and ease of handling during storage and synthesis.

Procurement Purity Supply Chain

High-Impact Application Scenarios for Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate


Medicinal Chemistry: Bioisosteric Replacement of Phenol Moieties

In lead optimization, the pyrazole ring is recognized as a metabolically stable bioisostere for phenol . Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate provides a scaffold where the phenoxymethyl group mimics a phenyl ether linkage while the ester handle allows for modular elaboration. Its LogP of ~1.98 makes it suitable for programs targeting moderately lipophilic binding pockets, differentiating it from more polar pyrazole-3-carboxylates.

Agrochemical Discovery: Fungicide Lead Scaffold

Given the demonstrated antifungal activity of 1H-pyrazole-3-carboxylates [1], this compound is a candidate for inclusion in agrochemical screening libraries targeting crop pathogens. Its phenoxymethyl substitution may confer enhanced cuticular penetration compared to smaller N-alkyl analogs, addressing a common limitation in foliar-applied fungicides.

Chemical Biology: Probe Molecule Derivatization

The ester functionality at the 3-position can be hydrolyzed to the carboxylic acid [2], which can then be coupled to affinity tags, fluorophores, or biotin. This enables the creation of chemical probes for target identification studies in antimicrobial research. The phenoxymethyl group provides a UV-active chromophore, facilitating HPLC purification.

Diversity-Oriented Synthesis (DOS) Building Block

The compound's three points of diversification (ester hydrolysis/amidation, N-alkylation via deprotonation, and ether cleavage) make it a high-value building block for DOS campaigns . Its availability from multiple suppliers in 95-98% purity [3] ensures reliable starting material for library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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